molecular formula C11H13N5O2 B2402740 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19977-27-6

1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2402740
CAS No.: 19977-27-6
M. Wt: 247.258
InChI Key: BIVYPYSHUPBAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,7-Tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative characterized by an imidazo[2,1-f]purine core with four methyl substituents at positions 1, 3, 6, and 6. This compound belongs to a broader class of imidazopurine-diones, which are structurally related to xanthine alkaloids like caffeine and theophylline but feature a fused imidazole ring system.

Properties

IUPAC Name

2,4,7,8-tetramethyl-6H-purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-5-6(2)16-7-8(13-10(16)12-5)14(3)11(18)15(4)9(7)17/h1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVYPYSHUPBAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further cyclization to form the fused purine system . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves cyclization reactions starting from amido-nitriles. The reaction conditions are optimized to enhance yield and purity for both laboratory and industrial scales.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and acts as a catalyst in various organic reactions. Its unique structure allows for diverse reactivity patterns that can be exploited in synthetic chemistry.

Biology

Research indicates that this compound may function as an enzyme inhibitor , interacting with biological macromolecules. Its potential to modulate enzymatic activity makes it a candidate for studying biochemical pathways.

Medicine

The compound has been explored for its therapeutic properties:

  • Anti-inflammatory : Investigated for its ability to reduce inflammation.
  • Antimicrobial : Exhibits potential against various pathogens.
  • Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique structural properties.

Study on Antidepressant Activity

A study published in PLOS ONE explored derivatives of imidazopurine compounds for their interaction with the serotonin 5-HT1A receptor. Although not specifically focused on this compound itself, it highlights the potential of this class of compounds in developing antidepressant therapies .

Anticancer Research

Research has indicated that derivatives of this compound exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth. These findings suggest a promising avenue for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives are highly dependent on substituent modifications. Below is a detailed comparison with structurally related compounds:

Table 1: Structural Modifications and Pharmacological Profiles

Compound Name & Structure Key Substituents Biological Targets & Activities Therapeutic Potential References
This compound (Parent Compound) 1,3,6,7-tetramethyl Not explicitly studied in evidence; analogs suggest potential 5-HT1A/PDE4B activity. Hypothetical CNS/antidepressant N/A
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl analog (Compound 5, ) 6,7-dimethoxyisoquinoline-butyl side chain High PDE4B/PDE10A inhibition (IC₅₀ < 100 nM); moderate 5-HT1A/D2 affinity. Neurodegenerative/Psychiatric disorders
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazinyl)butyl) derivative, ) Trifluoromethylphenyl-piperazinyl chain Strong 5-HT1A agonism (EC₅₀ = 10 nM); antidepressant-like activity in mice. Depression/Anxiety
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl analog, ) 2-aminophenyl-butyl substituent PPARɣ agonism; induces apoptosis in NSCLC cells via ROS/MMP collapse. Cancer (NSCLC)
3-(2-Chlorobenzyl)-1,7-dimethyl analog () 2-chlorobenzyl group TGF-β suppression; antifibrotic and anti-inflammatory effects. Fibrosis/Inflammation
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl)-1,3,7-trimethyl analog, ) Fluorophenyl-piperazinyl-pentyl chain Selective 5-HT1A antagonism; prominent antidepressant/anxiolytic activity (2.5 mg/kg in mice). Depression

Key Structure-Activity Relationships (SARs)

Methyl Substitution :

  • The 1,3-dimethyl configuration (common in most analogs) enhances 5-HT1A receptor binding but reduces PDE4B/PDE10A inhibition compared to bulkier substituents .
  • Additional methyl groups at positions 6 and 7 (as in the parent compound) may improve metabolic stability by shielding reactive sites .

Side Chain Modifications: Piperazinylalkyl chains (e.g., AZ-861, Compound 3i) enhance 5-HT1A/5-HT7 receptor selectivity and blood-brain barrier penetration. Fluorinated aryl groups (e.g., 2-fluorophenyl) further optimize binding kinetics . Isoquinoline or benzyl groups (e.g., Compound 5, CB11) shift activity toward PDE inhibition or PPARɣ agonism, respectively, by introducing steric bulk or hydrogen-bonding motifs .

Enzymatic Inhibition vs. Receptor Modulation: PDE4B/PDE10A inhibitors require extended hydrophobic side chains (e.g., dimethoxyisoquinoline in Compound 5) to interact with catalytic pockets . 5-HT1A agonists/antagonists favor flexible alkyl-piperazinyl linkers to access transmembrane helices .

Biological Activity

Overview

1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound belonging to the imidazole family. Its unique structure features a fused imidazole and purine ring system, which contributes to its diverse biological activities. This article provides an in-depth examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 19977-27-6

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to bind to enzymes and receptors, modulating their activity and influencing several biochemical pathways. Notably, it acts as a partial agonist at the serotonin 5-HT1A receptor , a target for antidepressant therapies. This interaction is crucial for its potential antidepressant effects.

Antidepressant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antidepressant-like effects in animal models. For instance:

  • AZ-853 and AZ-861 , two derivatives of this compound, showed promising results in the forced swim test (FST), indicating their potential as antidepressants. AZ-853 exhibited stronger effects due to better brain penetration compared to AZ-861 .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play roles in various diseases:

  • It has shown potential as an inhibitor of cyclin-dependent kinase p27(Kip1), which is involved in cell cycle regulation and cancer progression .

Study on Antidepressant-Like Effects

A study published in PubMed evaluated the pharmacokinetic properties and safety profiles of AZ-853 and AZ-861. The findings indicated that both compounds did not exhibit anticholinergic properties but showed some sedation effects after repeated administration. Notably:

  • AZ-853 induced weight gain in mice while decreasing systolic blood pressure due to its α1-adrenolytic effects .

Interaction with Serotonin Receptors

Research has also explored the interaction of this compound with serotonin receptors:

  • A study highlighted that derivatives could act as partial agonists at the 5-HT1A receptor, potentially offering advantages over traditional full agonists by minimizing side effects associated with serotonin modulation .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
ImidazoleSingle imidazole ringSimpler structure
PurineFused imidazole and pyrimidine ringsFundamental heterocyclic compound
1,3,4,5-Tetramethyl-1H-imidazoliumSimilar imidazole coreDifferent substituents affecting reactivity

The structural uniqueness of this compound confers distinct chemical and biological properties compared to its analogs.

Q & A

Q. Table 1. Key Pharmacological Profiles of Selected Derivatives

Compound5-HT₁A Ki (nM)PDE4B IC₅₀ (µM)Brain Penetration (AUCbrain/AUCplasma)Major Off-Target Effects
AZ-8530.6>101.2α₁-Adrenolytic, Weight Gain
AZ-8610.2>100.8Lipid Metabolism Disturbance
4b ()2.1NT1.5None Reported

Q. NT = Not Tested

Q. Table 2. Synthetic Routes for Core Modifications

Reaction TypeConditionsKey ProductsReference
Huisgen CycloadditionCuI, sodium ascorbate, 65°CTriazole-linked derivatives
Sonogashira CouplingPd(Ph₃P)₄, CuI, DMF, 80°CAlkyne-functionalized compounds
Microwave CyclizationSolvent-free, 150°C, 20 minTricyclic MAO-B inhibitors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.